REACTION_CXSMILES
|
[C:1]([O:6]CC(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11](OCC)(=O)[CH:12]=[CH2:13].[C:18](OC)(=O)[C:19]([CH3:21])=[CH2:20].[C:25](O)(=O)[CH:26]=[CH2:27].N(C(C)(C)C#N)=N[C:32](C)(C)[C:33]#N.[CH2:42](O)[CH2:43][CH2:44][CH3:45]>C1(C)C(C)=CC=CC=1>[CH3:20][CH:19]([C:18]1[CH2:27][CH2:26][CH:25]2[C:43](=[CH:44][CH2:45][CH:4]3[C:2]([C:1]([OH:6])=[O:5])([CH3:3])[CH2:33][CH2:32][CH2:11][C:12]32[CH3:13])[CH:42]=1)[CH3:21]
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
25.0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
Thereafter the reaction mixture was kept at the same temperature for 2 hours
|
Duration
|
2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6]CC(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11](OCC)(=O)[CH:12]=[CH2:13].[C:18](OC)(=O)[C:19]([CH3:21])=[CH2:20].[C:25](O)(=O)[CH:26]=[CH2:27].N(C(C)(C)C#N)=N[C:32](C)(C)[C:33]#N.[CH2:42](O)[CH2:43][CH2:44][CH3:45]>C1(C)C(C)=CC=CC=1>[CH3:20][CH:19]([C:18]1[CH2:27][CH2:26][CH:25]2[C:43](=[CH:44][CH2:45][CH:4]3[C:2]([C:1]([OH:6])=[O:5])([CH3:3])[CH2:33][CH2:32][CH2:11][C:12]32[CH3:13])[CH:42]=1)[CH3:21]
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
25.0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
Thereafter the reaction mixture was kept at the same temperature for 2 hours
|
Duration
|
2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |